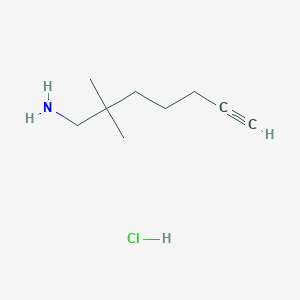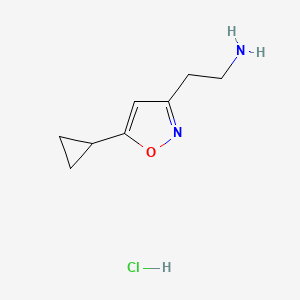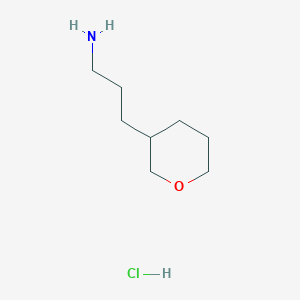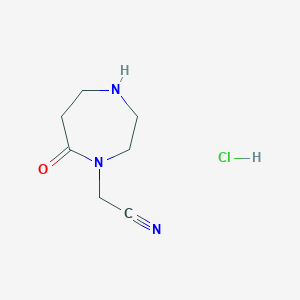
2,2-Dimethylhept-6-yn-1-amine hydrochloride
Descripción general
Descripción
2,2-Dimethylhept-6-yn-1-amine hydrochloride (DMH-HCl) is an organic compound belonging to the class of heterocyclic amines, which is widely used as a building block in organic synthesis. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. DMH-HCl is also used in the preparation of several biologically active compounds and is a key component in the synthesis of several important drugs. This article will discuss the synthesis method of DMH-HCl, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Aplicaciones Científicas De Investigación
Antifungal Applications
2,2-Dimethylhept-6-yn-1-amine hydrochloride: is an allylamine derivative used in the treatment of fungal infections. It inhibits ergosterol synthesis by blocking squalene epoxidase, an enzyme crucial for fungal cell wall synthesis . This compound is particularly effective against dermatophytoses, pityriasis versicolor, and cutaneous candidiasis. Its application extends to treating superficial fungal infections like seborrheic dermatitis, tinea capitis, and onychomycosis, especially valued for its short-duration therapy .
Bacterial Cell Wall Synthesis Inhibition
Apart from its antifungal properties, this compound also exhibits activity against bacterial cell walls. By inhibiting the growth of bacterial cell walls, it leads to cell death, as the contents of the cell become unprotected . This property is significant for developing treatments against bacterial infections that exhibit resistance to traditional antibiotics.
Analytical Chemistry
In the field of analytical chemistry, 2,2-Dimethylhept-6-yn-1-amine hydrochloride is used for qualitative and quantitative estimation to ensure the safety and efficacy of drugs in different matrices. It is involved in methods using liquid chromatography techniques, titration, and absorption spectrophotometry in the ultraviolet and infrared regions . The compound’s characteristics make it a valuable reference substance for method development and optimization.
Dermatological Therapeutics
This compound is applied topically for various dermatological conditions. It is used in the treatment of jock itch (tinea cruris), athlete’s foot (tinea pedis), and ringworm. Its efficacy in these conditions is due to its ability to penetrate the skin and reach the site of infection, providing effective treatment with minimal systemic absorption .
Pharmaceutical Quality Assurance
In pharmaceutical quality assurance, 2,2-Dimethylhept-6-yn-1-amine hydrochloride plays a role in the estimation of drug purity and identification of impurities. It is essential for maintaining the integrity of pharmaceutical products and ensuring that they meet the required standards for safety and effectiveness .
Propiedades
IUPAC Name |
2,2-dimethylhept-6-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-4-5-6-7-9(2,3)8-10;/h1H,5-8,10H2,2-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEDUYVDNFSNSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCC#C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylhept-6-yn-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[(1-Fluorocyclohexyl)methyl]piperazine dihydrochloride](/img/structure/B1485183.png)
![3-[(Oxolan-2-yl)methyl]piperidine hydrochloride](/img/structure/B1485184.png)
![3-[(Oxolan-2-yl)methyl]pyrrolidine hydrochloride](/img/structure/B1485185.png)
![1-(prop-2-yn-1-yl)-1H,4H,5H,6H-cyclopenta[d][1,2,3]triazole](/img/structure/B1485186.png)
![7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1485192.png)
![(4Z)-4-[(2-fluorophenyl)methylidene]azepane hydrochloride](/img/structure/B1485193.png)
![4-(4-Morpholinyl)octahydrocyclopenta[c]pyrrole dihydrochloride](/img/structure/B1485194.png)
![3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485196.png)
